molecular formula C18H22FN5OS B2384405 2-Ethyl-5-((4-fluorophenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887219-41-2

2-Ethyl-5-((4-fluorophenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2384405
CAS No.: 887219-41-2
M. Wt: 375.47
InChI Key: MXRFPEPRKYURSD-UHFFFAOYSA-N
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Description

This compound belongs to the thiazolo[3,2-b][1,2,4]triazole class, characterized by a fused bicyclic core with a thiazole ring adjacent to a triazole moiety. Its structure includes a 4-fluorophenyl group, a 4-methylpiperazine substituent, and an ethyl group at position 2 of the thiazole ring. The 4-methylpiperazine moiety may improve blood-brain barrier penetration, a feature critical for central nervous system (CNS)-targeted therapies .

Properties

IUPAC Name

2-ethyl-5-[(4-fluorophenyl)-(4-methylpiperazin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN5OS/c1-3-14-20-18-24(21-14)17(25)16(26-18)15(12-4-6-13(19)7-5-12)23-10-8-22(2)9-11-23/h4-7,15,25H,3,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXRFPEPRKYURSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)F)N4CCN(CC4)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Ethyl-5-((4-fluorophenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol (CAS Number: 887219-41-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H22FN5OSC_{18}H_{22}FN_5OS with a molecular weight of 375.5 g/mol. The structural features include a thiazolo-triazole core, which is known for its diverse biological activities.

PropertyValue
Common NameThis compound
CAS Number887219-41-2
Molecular FormulaC18H22FN5OS
Molecular Weight375.5 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazolo[3,2-b][1,2,4]triazole derivatives. The compound has demonstrated significant activity against various bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) values for related compounds have shown effectiveness against Streptococcus mutans with MIC values as low as 8 µg/mL for structurally similar derivatives .
  • The mechanism of action is believed to involve inhibition of bacterial fatty acid biosynthesis through targeting the enoyl-[acyl-carrier-protein] reductase enzyme (FabI), which is crucial for bacterial cell wall synthesis .

Case Studies and Research Findings

  • Antitubercular Activity : In a study involving synthesized thiazolotriazole derivatives, several compounds exhibited notable antitubercular activity against Mycobacterium tuberculosis and Mycobacterium bovis, with some derivatives achieving MIC values comparable to established antitubercular agents .
  • Docking Studies : Computational docking studies have provided insights into the binding interactions between these compounds and their targets. The most active compounds were found to engage in π–π interactions with critical residues at the active site of FabI, enhancing their inhibitory effects .
  • Comparative Analysis : A comparative analysis of various thiazolo[3,2-b][1,2,4]triazole derivatives indicated that those with fluorinated phenyl groups exhibited superior antimicrobial properties compared to their non-fluorinated counterparts. This suggests that fluorination may enhance bioactivity through improved binding affinity to bacterial targets .

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Activity: The 4-fluorophenyl group in compound 3c correlates with selective MES seizure inhibition, likely due to enhanced dipole interactions or metabolic stability . The 4-methylpiperazine group in the target compound may improve CNS targeting compared to simpler analogs like 3c, as piperazine derivatives often enhance receptor binding and solubility .

Synthetic Yields :

  • Higher yields (e.g., 85% for 8b) are achieved with electron-withdrawing groups (chlorophenyl) that stabilize intermediates .
  • Lower yields (55.2% for 3c) may reflect challenges in introducing polar groups like fluorine .

Crystallographic Insights: The target compound’s fluorophenyl group is likely oriented perpendicular to the planar core, as seen in isostructural analogs, which could influence π-π stacking or steric interactions .

Methodological Comparisons

  • Synthesis : The target compound’s synthesis likely parallels methods for 3c and 5b, involving cyclocondensation of thiosemicarbazides with ketones or acids, followed by functionalization with POCl₃ .
  • Characterization : Structural confirmation of analogs relies on single-crystal X-ray diffraction (e.g., SHELX for refinement ), IR spectroscopy (C=N stretches at 1600–1620 cm⁻¹ ), and NMR (e.g., δ 7.2–8.5 ppm for aromatic protons ).

Q & A

Q. What are the key synthetic pathways for this compound, and how do reaction conditions influence yield?

The synthesis typically involves multi-step organic reactions, starting with the formation of the thiazolo-triazole core. Key steps include:

  • Ring formation : Cyclization of thiosemicarbazides with α-haloketones to form the thiazole ring .
  • Substitution reactions : Introduction of the 4-fluorophenyl and 4-methylpiperazine moieties via nucleophilic aromatic substitution or Mannich reactions .
  • Purification : Use of ethanol or methanol for crystallization, with purity often reaching ~95% .

Q. Optimization Parameters :

ParameterTypical RangeImpact on Yield/Purity
Temperature70–80°CHigher temps accelerate reactions but risk side products
SolventPEG-400, DMFPolar aprotic solvents enhance nucleophilicity
CatalystBleaching Earth ClayReduces reaction time by 30–40%

Q. How is the compound characterized structurally, and what analytical techniques are critical?

Structural confirmation relies on:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to resolve aromatic protons and heterocyclic carbons .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated 413.47 g/mol for C20_{20}H20_{20}FN5_5O2_2S) .
  • X-ray crystallography : Resolves stereochemistry and bond angles in the thiazolo-triazole core .

Q. Common Pitfalls :

  • Overlapping signals in NMR due to aromatic protons (4-fluorophenyl and piperazine groups). Use 2D NMR (COSY, HSQC) to resolve .

Q. What are the primary pharmacological activities observed for this compound?

Preliminary studies suggest:

  • Antimicrobial activity : MIC values of 8–16 µg/mL against Gram-positive bacteria .
  • Anticancer potential : IC50_{50} of 12–25 µM in breast cancer cell lines (MCF-7) via apoptosis induction .
  • CNS modulation : Interaction with serotonin/dopamine receptors due to the 4-methylpiperazine group .

Q. Comparative Bioactivity Data :

ActivityModel SystemEfficacy (IC50_{50}/MIC)Reference
AnticancerMCF-7 cells12 µM
AntibacterialS. aureus8 µg/mL

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be resolved methodologically?

Discrepancies in IC50_{50} or MIC values may arise from:

  • Assay variability : Standardize protocols (e.g., MTT vs. resazurin assays for cytotoxicity) .
  • Compound purity : Use HPLC (>98% purity) to exclude impurities affecting results .
  • Structural analogs : Compare with derivatives (e.g., 4-ethylpiperazine vs. 4-methylpiperazine) to isolate substituent effects .

Case Study : A 2025 study found that replacing the 4-fluorophenyl group with a thiophene moiety increased antimicrobial activity by 2-fold .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

Key approaches include:

  • Lipophilicity adjustment : Introduce hydrophilic groups (e.g., hydroxyethyl piperazine) to enhance solubility .
  • Metabolic stability : Deuterate labile protons (e.g., hydroxyl group) to reduce CYP450-mediated degradation .
  • Prodrug design : Esterify the hydroxyl group to improve oral bioavailability .

Q. Pharmacokinetic Parameters :

ParameterValue (Predicted)Method of Analysis
LogP3.2SwissADME
Plasma half-life4.5 hRat pharmacokinetic study

Q. How can computational methods elucidate the mechanism of action (MOA)?

  • Molecular docking : Screen against targets like 14-α-demethylase (PDB: 3LD6) to predict antifungal activity .
  • MD simulations : Assess stability of ligand-receptor complexes (e.g., serotonin 5-HT2A_{2A}) over 100 ns trajectories .
  • QSAR modeling : Correlate substituent electronegativity (e.g., fluorine) with antibacterial potency .

Example : Docking studies suggest the 4-fluorophenyl group forms halogen bonds with kinase active sites, explaining anticancer activity .

Q. What are the key challenges in scaling up synthesis, and how can they be mitigated?

  • Low yields in cyclization : Optimize microwave-assisted synthesis to reduce time (from 12 h to 2 h) .
  • Purification bottlenecks : Replace column chromatography with recrystallization in ethanol/water mixtures .
  • Catalyst recovery : Use immobilized catalysts (e.g., clay-supported Pd) for reuse over 5 cycles .

Data Contradiction Analysis

Q. Why do some studies report higher anticancer activity than others?

Potential factors:

  • Cell line variability : MCF-7 (high sensitivity) vs. HeLa (resistance due to efflux pumps) .
  • Synergistic effects : Co-administration with chemotherapeutics (e.g., doxorubicin) lowers IC50_{50} by 50% .

Resolution : Conduct combinatorial screening and transcriptomic profiling to identify synergistic pathways.

Q. How does the stereochemistry of the piperazine group influence bioactivity?

  • Stereoisomerism : The (R)-enantiomer shows 3-fold higher binding affinity to dopamine D2_2 receptors vs. (S)-enantiomer .
  • Resolution method : Chiral HPLC (Chiralpak AD-H column) to separate enantiomers for individual testing .

Q. What are the limitations of current SAR studies, and how can they be improved?

  • Limited diversity : Most analogs vary only in piperazine substituents. Expand to include thiazole ring modifications .
  • In vivo validation : Only 20% of SAR studies include animal models. Prioritize PK/PD studies in rodent models .

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